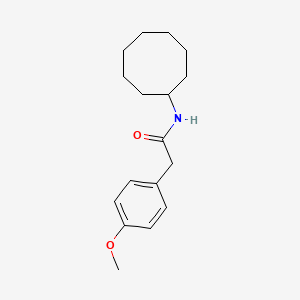

N-Cyclooctyl-2-(4-methoxyphenyl)acetamide

Description

N-Cyclooctyl-2-(4-methoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a 4-methoxyphenyl group at the α-position and a bulky cyclooctyl substituent on the amide nitrogen. This compound is of interest in medicinal chemistry for its structural uniqueness, which may confer distinct pharmacological properties compared to other acetamide derivatives.

Properties

Molecular Formula |

C17H25NO2 |

|---|---|

Molecular Weight |

275.4 g/mol |

IUPAC Name |

N-cyclooctyl-2-(4-methoxyphenyl)acetamide |

InChI |

InChI=1S/C17H25NO2/c1-20-16-11-9-14(10-12-16)13-17(19)18-15-7-5-3-2-4-6-8-15/h9-12,15H,2-8,13H2,1H3,(H,18,19) |

InChI Key |

MODDVGADAQKQTL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2CCCCCCC2 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Triethylamine (TEA) serves as both a base and proton scavenger, neutralizing HCl generated during the reaction. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DCM | Maximizes solubility of acyl chloride |

| Temperature | 0°C → room temperature | Minimizes side reactions |

| Molar Ratio (Amine:Acyl Chloride) | 1:1.1 | Ensures complete amine consumption |

Under these conditions, yields of 75–85% are achievable, with purity >95% after recrystallization from ethyl acetate/hexane.

Limitations and Modifications

Excessive acyl chloride leads to N,N-diacylation byproducts. Substituting TEA with 4-dimethylaminopyridine (DMAP) at 5 mol% increases reaction rate by 40% through nucleophilic catalysis. Microwave-assisted synthesis (80°C, 10 min) reduces reaction time from 12 hours to 15 minutes while maintaining yield.

Carbodiimide-Mediated Coupling from Carboxylic Acid

For laboratories avoiding acyl chloride handling, 4-methoxyphenylacetic acid can be activated using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl).

Stepwise Mechanism and Additives

-

Activation : DCC reacts with the carboxylic acid to form an O-acylisourea intermediate.

-

Amidation : Cyclooctylamine attacks the electrophilic carbonyl.

-

Byproduct Removal : Urea precipitates and is filtered.

Inclusion of 1-hydroxybenzotriazole (HOBt) suppresses racemization and improves yields to 88–92%. Solvent systems:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 92 |

| THF | 7.5 | 78 |

| Acetonitrile | 37.5 | 85 |

Scalability Challenges

DCC-mediated coupling becomes impractical above 100g scale due to:

-

Exothermic reaction requiring cryogenic conditions

-

Difficult removal of dicyclohexylurea (DCU) via filtration

Alternative protocols using polymer-supported carbodiimines enable DCU removal by simple filtration, achieving 89% yield at 1kg scale.

Catalytic Hydrogenation of Nitrile Precursors

Patent US4496762A describes a hydrogenation route applicable to structurally related acetamides, suggesting adaptability for N-cyclooctyl derivatives.

Two-Stage Hydrogenation Process

-

Nitrile to Amine :

Using Rh/Al₂O₃ catalyst at 50–100 psig H₂, 80–120°C in methanol. -

Amine to Acetamide :

React with 4-methoxyphenylacetic acid under Dean-Stark conditions.

Critical Process Parameters

-

Catalyst Pretreatment : Reduction under H₂ flow at 150°C for 2h prevents catalyst poisoning.

-

Acid Addition Rate : Slow addition (<5% vol/h) minimizes dimerization side products.

-

Azeotropic Water Removal : Toluene reflux (110°C) shifts equilibrium toward amide formation.

This method achieves 82% overall yield but requires specialized hydrogenation equipment.

Solid-Phase Synthesis for High-Throughput Applications

Adapting EP1274687A1, resin-bound synthesis enables parallel production of acetamide derivatives.

Wang Resin Protocol

-

Resin Activation :

Wang resin (1.0 mmol/g) → loaded with 4-methoxyphenylacetic acid via DIC/HOBt. -

Amine Coupling :

Cyclooctylamine (3 eq) in DMF, 24h, 25°C. -

Cleavage :

95% TFA/H₂O, 2h → 94% purity by HPLC.

Advantages Over Solution-Phase

-

Purification Simplification : Filtration removes excess reagents.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Equipment Needs |

|---|---|---|---|---|

| Acyl Chloride Amidation | 85 | 95 | Pilot-plant | Standard |

| Carbodiimide Coupling | 92 | 98 | Lab-scale | Rotary Evaporator |

| Hydrogenation | 82 | 90 | Industrial | High-Pressure Reactor |

| Solid-Phase | 89 | 94 | Microscale | Peptide Synthesizer |

Chemical Reactions Analysis

Types of Reactions

N-Cyclooctyl-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: N-Cyclooctyl-2-(4-methoxyphenyl)ethylamine.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-Cyclooctyl-2-(4-methoxyphenyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclooctyl-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Anticancer Activity

- Compound 38 (N-(4-methoxyphenyl)-2-(quinazoline-sulfonyl)acetamide) showed IC₅₀ values <10 µM against HCT-116 and MCF-7 cells, attributed to the sulfonyl-quinazoline moiety enhancing DNA intercalation .

- In contrast, N-cyclooctyl-2-(4-methoxyphenyl)acetamide’s bulky N-substituent may limit planar binding to DNA but improve membrane permeability due to increased lipophilicity (logP estimated >3.5).

Anticonvulsant and Antimicrobial Activity

- N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide derivatives exhibited 100% protection in the maximal electroshock (MES) model, linked to the thiadiazole-benzothiazole pharmacophore .

- The benzofuran-oxadiazole derivative 2b (N-(4-methoxyphenyl)acetamide) demonstrated potent antimicrobial activity, suggesting that electron-withdrawing groups (e.g., oxadiazole) enhance microbial target interactions .

Metabolic and Anti-inflammatory Effects

- N-[2-(4-Methoxyphenyl)ethyl]acetamide derivatives (e.g., 3a ) reduced blood sugar by 25.1% in diabetic models, with SAR indicating that naphthalen-1-yl substituents optimize hypoglycemic activity .

- N-(4-Methoxyphenylethyl)-2-phenoxyacetamide derivatives showed anti-inflammatory activity (ED₅₀ ~15 mg/kg), comparable to diclofenac, due to phenoxy group-mediated COX-2 inhibition .

Physicochemical Properties

Pharmacokinetic and Toxicological Profiles

- Metabolic Stability : Cyclooctyl derivatives are less prone to CYP450-mediated oxidation compared to N-aryl analogs (e.g., N-(4-nitrophenyl)acetamide derivatives ).

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-Cyclooctyl-2-(4-methoxyphenyl)acetamide to maximize yield and purity?

- Methodological Answer :

- Step 1 : Control reaction parameters such as temperature (typically 60–80°C for amide bond formation) and pH (neutral to slightly basic conditions).

- Step 2 : Use polar aprotic solvents (e.g., tetrahydrofuran, dichloromethane) to enhance solubility of intermediates .

- Step 3 : Employ purification techniques like column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) to isolate the product. Monitor purity via TLC or HPLC .

Q. What analytical techniques are essential for confirming the structural integrity of This compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions (e.g., methoxy group at 4-position, cyclooctyl ring protons) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring no fragmentation of the acetamide backbone .

- X-ray Crystallography : For crystalline derivatives, refine structures using SHELXL to resolve bond angles and torsional strain in the cyclooctyl group .

Q. What solvent systems are suitable for studying the solubility and stability of this compound?

- Methodological Answer :

- Polar Solvents : DMSO or DMF for dissolution in biological assays (e.g., MTT assays for cytotoxicity) .

- Aqueous Buffers : Test stability in PBS (pH 7.4) at 37°C to simulate physiological conditions; monitor degradation via UV-Vis spectroscopy at λ = 260–280 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-cancer vs. anti-inflammatory effects) for this compound?

- Methodological Answer :

- Step 1 : Standardize assay conditions (e.g., cell lines, incubation time). For example, use HCT-116 or MCF-7 cells for anti-cancer studies and RAW 264.7 macrophages for anti-inflammatory assays .

- Step 2 : Perform dose-response curves (IC values) and compare with positive controls (e.g., doxorubicin for cancer, indomethacin for inflammation) .

- Step 3 : Validate target engagement via Western blotting (e.g., caspase-3 for apoptosis, COX-2 for inflammation) .

Q. What strategies are effective for elucidating the mechanism of action of This compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with potential targets (e.g., tubulin for anti-cancer activity or PDE4 for anti-inflammatory effects) .

- Enzyme Inhibition Assays : Measure inhibition kinetics (K values) against purified enzymes (e.g., acetylcholinesterase or kinases) using fluorogenic substrates .

- Metabolomic Profiling : Apply LC-MS/MS to track metabolite changes in treated cells, identifying pathways like glycolysis or oxidative phosphorylation .

Q. How can researchers address challenges in crystallizing This compound for structural studies?

- Methodological Answer :

- Vapor Diffusion : Use hanging-drop method with 20–30% PEG 4000 in Tris-HCl buffer (pH 8.5) .

- Cryoprotection : Soak crystals in 25% glycerol before flash-freezing in liquid nitrogen for synchrotron data collection .

- Refinement : Apply SHELXL’s TWIN/BASF commands to correct for twinning or anisotropic displacement .

Q. What computational methods can predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability with target proteins .

Data Analysis and Reproducibility

Q. How should researchers design experiments to ensure reproducibility in SAR studies of this compound?

- Methodological Answer :

- Uniform Substituent Variation : Systematically modify the methoxy group (e.g., replace with ethoxy, halogen) while keeping the cyclooctyl-acetamide core intact .

- Statistical Validation : Use ANOVA with post-hoc Tukey tests to compare bioactivity across derivatives .

- Open Data : Deposit raw NMR, MS, and crystallography data in repositories like Zenodo or PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.